molecular formula C19H13ClO6 B2407258 (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate CAS No. 929443-90-3

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Cat. No.: B2407258
CAS No.: 929443-90-3
M. Wt: 372.76
InChI Key: AOWILUYMMGEWDE-FMQZQXMHSA-N
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Description

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a high-purity chemical compound intended for research and development purposes. The structural features of this molecule, including the benzodioxin and dihydrobenzofuran groups, suggest potential for investigation in various biochemical pathways. Researchers can explore its specific properties and mechanisms of action in controlled laboratory settings. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human, veterinary, or household use of any kind. Please handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO6/c1-10(21)25-14-2-3-15-16(7-14)26-17(18(15)22)6-11-4-13(20)5-12-8-23-9-24-19(11)12/h2-7H,8-9H2,1H3/b17-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWILUYMMGEWDE-FMQZQXMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic compound notable for its complex structure and potential biological activities. This compound incorporates multiple functional groups, including a chloro-substituted benzo[d][1,3]dioxin moiety and a benzofuran core, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H13ClO5C_{18}H_{13}ClO_5 with a molecular weight of approximately 344.7 g/mol. The presence of the chloro group is significant, as halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₃ClO₅
Molecular Weight344.7 g/mol
CAS Number929489-42-9

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzofuran derivatives, including those related to the compound . Research indicates that benzofuran derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluating synthesized benzoxazepine derivatives demonstrated significant cytotoxicity against selected solid tumor cell lines, correlating with the release of pro-inflammatory cytokines such as IL-6 and TNF-α .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on specific enzymes related to cancer progression.
  • Induction of Apoptosis : Studies suggest that certain benzofuran derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Cytokine Release : The ability to influence cytokine levels may play a role in its anti-inflammatory and anticancer activities.

Study on Cytotoxicity

In one study focusing on the synthesis and evaluation of various benzofuran derivatives, it was found that several compounds exhibited IC50 values in the nanomolar range against cancer cell lines. The most potent compound from this series had an IC50 value as low as 26 nM . This suggests that this compound could potentially possess similar or enhanced activity.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolic stability of such compounds. Preliminary data indicate that derivatives with similar structures have favorable oral bioavailability and stability in human liver microsomes . Further research is needed to confirm these properties for this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step approach involving [3,3]-sigmatropic rearrangements and microwave-assisted synthesis is effective for benzofuran derivatives. Key steps include:

  • Using NaH/THF for deprotonation and coupling reactions (e.g., benzyloxy group introduction) .
  • Microwave irradiation to accelerate cyclization and improve stereochemical control .
  • Optimizing solvent polarity and temperature to favor the Z-isomer, confirmed via NMR coupling constants .

Q. Which analytical techniques are critical for confirming the stereochemical purity and structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign diastereotopic protons and confirm the Z-configuration via coupling constants (e.g., olefinic protons at δ 6.8–7.2 ppm with J ≈ 12 Hz) .
  • HPLC-MS : Quantify purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolve ambiguous stereochemistry by analyzing crystal packing and torsion angles .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation.
  • Use LC-MS to identify hydrolysis products (e.g., free benzofuran or acetic acid derivatives) .
  • Stabilize the compound in amber vials at -20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the compound’s biological activity, particularly in cancer models?

  • Methodological Answer :

  • In vitro : Use T- and B-ALL cell lines (e.g., Jurkat, NALM-6) for cytotoxicity assays (IC50 determination via MTT). Include normal B-lymphoblasts as controls to assess selectivity .
  • In vivo : Employ zebrafish xenograft models (e.g., myc-induced T-ALL) with dose-response studies (1–10 µM) and monitor tumor progression via fluorescence microscopy .
  • Mechanistic studies : Tubulin polymerization assays and colchicine-binding competition experiments to confirm microtubule disruption .

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

  • Methodological Answer :

  • DFT calculations : Compare theoretical vs. experimental NMR/IR spectra to identify discrepancies in tautomerism or solvent effects .
  • Kinetic studies : Monitor reaction intermediates via stopped-flow spectroscopy to validate proposed mechanisms (e.g., keto-enol tautomerization) .
  • Cross-validate docking results : Use multiple software (AutoDock, Schrödinger) to assess binding poses against tubulin, and correlate with IC50 values .

Q. What environmental fate studies are necessary to assess the compound’s ecotoxicological risks?

  • Methodological Answer :

  • Degradation pathways : Simulate abiotic hydrolysis (pH 4–9 buffers) and UV photolysis to identify persistent metabolites .
  • Bioaccumulation : Use Daphnia magna or algal models to measure bioconcentration factors (BCFs) .
  • Toxicity profiling : Evaluate LC50 in zebrafish embryos and genotoxicity via comet assays .

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